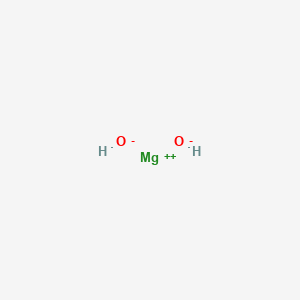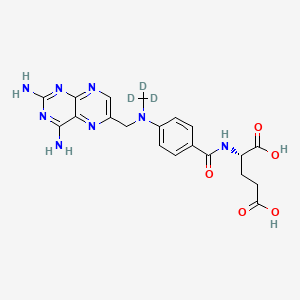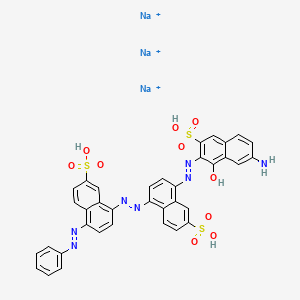
STYRYLETHYLTRIMETHOXYSILANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Styrylethyltrimethoxysilane: is an organosilicon compound with the molecular formula C13H20O3Si. It is known for its ability to form durable bonds between organic and inorganic materials, making it a valuable silane coupling agent . This compound is used in various applications, including the modification of surfaces, particles, and crosslinked materials .
Mécanisme D'action
Target of Action
Styrylethyltrimethoxysilane (StyTMS) primarily targets elemental sulfur in a process known as inverse vulcanization . This process is a strategy to convert sulfur, a side product of natural gas and oil refining, into polymeric materials .
Mode of Action
The mode of action of StyTMS involves a reaction with elemental sulfur in an inverse vulcanization reaction . This reaction yields high sulfur content polysilanes . The reaction occurs in bulk at high temperatures (>130°C) for many hours .
Biochemical Pathways
The biochemical pathways involved in the action of StyTMS are primarily related to the inverse vulcanization reaction of sulfur with alkenes . The resulting polysilanes can be cured via room temperature polycondensation to obtain coated surfaces, particles, and crosslinked materials .
Pharmacokinetics
The polycondensation of the high sulfur content polysilanes is triggered by hydrolysis under mild conditions (hcl, ph 4) .
Result of Action
The result of the action of StyTMS is the formation of high sulfur content polysilanes . These polysilanes can be used to coat surfaces, form particles, and create crosslinked materials . For example, silica microparticles coated with the high sulfur content polymer could improve their Hg2+ ion remediation capability .
Action Environment
The action of StyTMS is influenced by environmental factors such as temperature and pH . The inverse vulcanization reaction requires high temperatures, while the subsequent polycondensation is triggered under mild acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Styrylethyltrimethoxysilane can be synthesized through the inverse vulcanization reaction of elemental sulfur with this compound. This reaction is typically carried out in bulk at 130°C for 8 hours . The product, poly(sulfur-r-styrylethyltrimethoxysilane), can be further cured via room temperature polycondensation triggered by hydrolysis under mild conditions (HCl, pH 4) .
Industrial Production Methods: : Industrial production of this compound involves the hydrosilylation route, which is commercially significant for the preparation of aromatic silanes . This method ensures high thermal stability and performance of the resulting silane coupling agents .
Analyse Des Réactions Chimiques
Types of Reactions: : Styrylethyltrimethoxysilane undergoes various chemical reactions, including:
Inverse Vulcanization: Reaction with elemental sulfur to form high sulfur content polysilanes.
Polycondensation: Hydrolysis-triggered polycondensation to obtain coated surfaces, particles, and crosslinked materials.
Common Reagents and Conditions
Elemental Sulfur: Used in inverse vulcanization reactions.
Hydrochloric Acid (HCl): Used to trigger polycondensation under mild conditions (pH 4).
Major Products
Poly(sulfur-r-styrylethyltrimethoxysilane): Formed through inverse vulcanization and polycondensation reactions.
Applications De Recherche Scientifique
Styrylethyltrimethoxysilane has a wide range of scientific research applications, including:
Infrared Optics: Used in the development of inexpensive and useful materials for infrared optics.
Catalysis: Employed in catalytic processes.
Li-Sulfur Batteries: Utilized in the production of lithium-sulfur batteries.
Pollutant Remediation: Effective in the remediation of pollutants such as Hg2+ ions.
Antibacterial Surfaces: Applied in the creation of antibacterial surfaces.
Healable Materials: Used in the development of materials with self-healing properties.
Adhesives and Insulators: Incorporated into adhesives and insulating materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyltrimethoxysilane: Known for its high thermal stability.
Vinyltrimethoxysilane: Used in similar applications as styrylethyltrimethoxysilane.
Uniqueness: : this compound is unique due to its ability to undergo inverse vulcanization and form high sulfur content polysilanes, which can be cured via room temperature polycondensation . This makes it particularly valuable in applications requiring high sulfur content and mild curing conditions .
Propriétés
Numéro CAS |
134000-44-5 |
|---|---|
Formule moléculaire |
C13H20O3Si |
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
trimethoxy(4-phenylbut-3-enyl)silane |
InChI |
InChI=1S/C13H20O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3 |
Clé InChI |
SOUMBTQFYKZXPN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC=CC1=CC=CC=C1)(OC)OC |
Origine du produit |
United States |
Q1: How does Styrylethyltrimethoxysilane interact with target materials and what are the downstream effects?
A: this compound acts as a bridge between organic polymers and inorganic materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH) that can condense with hydroxyl groups present on inorganic surfaces like silica or zirconia [, , ]. Simultaneously, the vinyl group (CH2=CH-) can copolymerize with monomers during polymerization reactions or interact with organic polymers. This dual functionality allows for strong interfacial bonding, improving the mechanical properties and stability of composite materials.
Q2: What is the structural characterization of this compound?
A2: * Molecular Formula: C13H20O3Si* Molecular Weight: 252.4 g/mol
Q3: What is the material compatibility and stability of this compound?
A: this compound exhibits good compatibility with various polymers, including acrylic resins and polystyrene [, ]. It forms stable bonds with inorganic materials like silica and zirconia, particularly after hydrolysis and condensation of the silanol groups [, ]. The stability of the silane bond is crucial for the long-term performance of the composite materials in different environments.
Q4: Can this compound be used in the synthesis of mesoporous materials?
A: Yes, research demonstrates the successful synthesis of polystyrene-silica hybrid mesoporous materials utilizing this compound []. In this process, the compound copolymerizes with styrene while simultaneously undergoing hydrolysis and condensation with tetraethyl orthosilicate in the presence of a pore-forming agent. The resulting materials possess high surface areas and tunable pore sizes, making them attractive for applications like catalysis and adsorption.
Q5: How does the choice of this compound as a silane coupling agent impact the properties of dental resin composites?
A: Studies comparing different silane coupling agents, including this compound, reveal its significant influence on the mechanical properties of resin composites used in dentistry [, ]. Specifically, this compound, when used as a primer on silica-coated zirconia, showed improved bonding strength between the zirconia and resin composite compared to a control silane []. This finding highlights the importance of selecting the appropriate silane coupling agent to achieve optimal performance in dental restorations.
Q6: Are there environmental concerns related to this compound?
A: While this compound offers advantages in material science, it is crucial to consider its environmental impact. Research on its ecotoxicological effects, degradation pathways, and potential for bioaccumulation is limited. Investigating these aspects is crucial for developing sustainable practices, including exploring alternative compounds with reduced environmental footprints and efficient recycling and waste management strategies [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)


![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)


